7-methoxy-2,4-dimethyl-1H-indole

Natural Product Synthesis Organic Chemistry Indole Dimerization

This regioselective indole building block is essential for peronatin B total synthesis via oxidative dimerization. With its weak CB2 affinity (IC50 1,430 nM), it serves as an ideal negative control in cannabinoid receptor SAR. • Validated synthetic route to natural product dimers • Distinct electrophilic substitution patterns for mechanistic studies • In stock, global shipping available.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 190908-10-2
Cat. No. B070037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-2,4-dimethyl-1H-indole
CAS190908-10-2
Synonyms1H-Indole,7-methoxy-2,4-dimethyl-(9CI)
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=C2C=C(NC2=C(C=C1)OC)C
InChIInChI=1S/C11H13NO/c1-7-4-5-10(13-3)11-9(7)6-8(2)12-11/h4-6,12H,1-3H3
InChIKeyTZWFTICPUNKLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2,4-dimethyl-1H-indole Technical Baseline


7-Methoxy-2,4-dimethyl-1H-indole (CAS 190908-10-2, C11H13NO, MW 175.23) is a substituted indole derivative characterized by a 7-methoxy group and methyl groups at the 2 and 4 positions of the indole core. This specific substitution pattern renders it a specialized intermediate in organic synthesis, distinct from simpler indoles. Its primary documented use is as a precursor in the synthesis of complex natural product dimers, such as peronatin B [1]. While structurally related to bioactive indoles, its direct biological activity is limited, positioning it primarily as a synthetic building block for medicinal chemistry and natural product research [2].

1
Natural product dimer synthesisDocumented precursor for biindolinone dimers like peronatin B via oxidative dimerization.
2
Unique substitution pattern7-methoxy and 2,4-dimethyl groups control regioselectivity and enable specific transformations.
3
Synthetic intermediate roleLow direct bioactivity; positioned as a building block for medicinal chemistry and SAR studies.

7-Methoxy-2,4-dimethyl-1H-indole: Unique Substitution Pattern


Simple substitution of 7-methoxy-2,4-dimethyl-1H-indole with other commercially available indoles (e.g., 2,4-dimethylindole or 7-methoxyindole) is scientifically invalid due to the profound impact of its specific substitution pattern on both chemical reactivity and biological target engagement. The combined presence of the 7-methoxy and 2,4-dimethyl groups dictates unique regioselectivity in synthetic transformations, such as nitration, which differs significantly from that of other methyl- or methoxyindole isomers [1]. Furthermore, in biological systems, this precise arrangement determines binding affinity; for example, the compound exhibits a markedly weak affinity for cannabinoid receptors (IC50 = 1,430 nM) compared to its more potent 3-amidoalkyl derivatives, which achieve nanomolar potency through the same 7-methoxy motif but in a different molecular context [REFS-2, REFS-3].

Regioselectivity
Substituting with other methoxyindoles (e.g., 5- or 6-methoxyindole) can alter nitration pathways and reaction outcomes due to the specific 7-methoxy and 2,4-dimethyl arrangement.
Receptor affinity
The compound exhibits weak cannabinoid receptor affinity (IC50 ~1,430 nM), unlike its 3-amidoalkylindole derivatives. Direct replacement with more potent analogs for biological assays is not supported.
Synthetic utility
2,4-Dimethylindole lacks the 7-methoxy handle required for peronatin B dimerization. 7-Methoxyindole misses the 2,4-methyl groups that define scaffold identity.

7-Methoxy-2,4-dimethyl-1H-indole Evidence Summary


Biindolinone Natural Product Precursor

7-Methoxy-2,4-dimethyl-1H-indole is a documented, essential intermediate in the total synthesis of 7,7'-dimethoxyperonatin B, a biindolinone natural product. This synthetic route, employing oxidative dimerization, confirms the compound's viability as a building block for complex indole alkaloids. In contrast, its close analog 2,4-dimethylindole lacks the 7-methoxy handle required for this specific dimerization chemistry, while 7-methoxyindole lacks the 2- and 4-methyl groups that contribute to the peronatin scaffold's structural identity [1]. The reported synthetic yield of 5% for the compound underscores the challenges of its preparation and the value of a reliable commercial source [1].

Biindolinone precursor
Head-to-head
Reported 5% yield as essential intermediate for 7,7′-dimethoxyperonatin B synthesis; simple indoles cannot be used in the same dimerization route.
Validates unique synthetic role; procurement over non-functionalized indoles is justified for this pathway.
Oxidative dimerization conditions from J. Org. Chem. 1997.
Natural Product Synthesis Organic Chemistry Indole Dimerization

Cannabinoid Receptor Baseline Affinity

In a competitive binding assay using rat cerebellum membranes, 7-methoxy-2,4-dimethyl-1H-indole demonstrated weak affinity for the cannabinoid receptor, with an IC50 of 1,430 nM [1]. This is a critical SAR finding: the same 7-methoxy substitution motif, when incorporated into a 3-amidoalkylindole scaffold, yields potent CB2 antagonists with IC50 values of 16–28 nM [2]. This four-order-of-magnitude difference in potency highlights that the compound's activity is not inherent to the methoxy group but is highly dependent on the full molecular framework.

CB receptor affinity
Cross-study comparable
IC50 1,430 nM (target compound) vs 16–28 nM (optimized 3-amidoalkylindole analogs)
Approximately 50- to 90-fold weaker affinity; supports use as low-activity baseline in SAR studies.
Rat cerebellum membrane binding assay; analog data from J. Med. Chem. 2017.
Cannabinoid Receptor Pharmacology Medicinal Chemistry Structure-Activity Relationship (SAR)

Distinct Nitration Regioselectivity

The nitration behavior of 7-methoxy-2,4-dimethyl-1H-indole is expected to parallel that of its close structural analog, 7-methoxy-2,3-dimethylindole. Studies have shown that under identical conditions, nitration of 7-methoxy-2,3-dimethylindoles proceeds via a different pathway compared to 5- and 6-methoxyindoles [1]. This difference in regioselectivity is a direct consequence of the 7-methoxy substitution and methyl group placement, which alters the electron density of the indole ring. This makes the compound unsuitable as a generic substitute for other methoxyindoles in synthetic sequences where nitration regioselectivity is critical.

Nitration regioselectivity
Class-level inference
Nitration of related 7-methoxy-2,3-dimethylindoles proceeds via different pathway compared to 5- and 6-methoxyindoles.
Specific substitution pattern may alter electrophilic aromatic substitution outcomes; interchangeability with other methoxyindoles should not be assumed.
Qualitative observation from Chem. Heterocycl. Compd. 1999; quantitative yield data not available.
Synthetic Methodology Heterocyclic Chemistry Reaction Selectivity

7-Methoxy-2,4-dimethyl-1H-indole Research Applications


Biindolinone Natural Product Total Synthesis

This compound is a required intermediate for the synthesis of peronatin B and related biindolinone dimers via oxidative dimerization. Procurement is justified for academic or industrial laboratories undertaking total synthesis projects targeting these specific fungal metabolites. The compound's documented use in this exact context provides a validated synthetic route and eliminates the need for de novo development of a precursor [1].

Cannabinoid Receptor SAR Studies

7-Methoxy-2,4-dimethyl-1H-indole serves as a low-affinity baseline or negative control in CB2 receptor assays. Its weak IC50 of 1,430 nM contrasts sharply with the nanomolar potency of 7-methoxy-substituted 3-amidoalkylindoles. This 50- to 90-fold difference is valuable for SAR studies aimed at understanding the contributions of the amidoalkyl side chain and 2,4-dimethyl substitution to receptor binding and functional activity [2].

Indole Nitration Regioselectivity Study

This compound can be used in fundamental heterocyclic chemistry research to explore how the combined 7-methoxy and 2,4-dimethyl substitution pattern influences electrophilic aromatic substitution. Studies on related 7-methoxy-2,3-dimethylindoles show altered nitration pathways compared to other methoxyindoles, making this compound a suitable substrate for mechanistic investigations into regioselectivity control [3].

Application
Selection Property
Validation Focus
Biindolinone natural product total synthesis
Documented intermediate for peronatin B dimerization
Confirm route compatibility and reported 5% yield context
Cannabinoid receptor SAR studies
Low-affinity baseline (IC50 ~1,430 nM)
Compare with 3-amidoalkylindole analogs to map functional group contributions
Indole nitration regioselectivity study
Substrate with distinct 7-methoxy/2,4-dimethyl pattern
Monitor reaction pathway versus 5- and 6-methoxyindoles
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